molecular formula C17H14O4 B13998595 Methyl 3-(3-oxo-3-phenylpropanoyl)benzoate CAS No. 86235-81-6

Methyl 3-(3-oxo-3-phenylpropanoyl)benzoate

Cat. No.: B13998595
CAS No.: 86235-81-6
M. Wt: 282.29 g/mol
InChI Key: UFQCIQOPGIOJPQ-UHFFFAOYSA-N
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Description

Methyl 3-(3-oxo-3-phenylpropanoyl)benzoate is an organic compound with the molecular formula C17H14O4. It is a derivative of benzoic acid and is characterized by the presence of both ester and ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-oxo-3-phenylpropanoyl)benzoate typically involves the esterification of 3-(3-oxo-3-phenylpropanoyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as sulfonated polystyrene resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-oxo-3-phenylpropanoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Secondary alcohols.

    Substitution: Amides and esters.

Scientific Research Applications

Methyl 3-(3-oxo-3-phenylpropanoyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 3-(3-oxo-3-phenylpropanoyl)benzoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-oxo-3-phenylpropanoate
  • Methyl benzoate
  • Methyl 3-phenylpropanoate

Uniqueness

Methyl 3-(3-oxo-3-phenylpropanoyl)benzoate is unique due to the presence of both ester and ketone functional groups, which confer distinct reactivity and interaction profiles. This dual functionality makes it a versatile compound in synthetic chemistry and a valuable tool in research.

Properties

CAS No.

86235-81-6

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

methyl 3-(3-oxo-3-phenylpropanoyl)benzoate

InChI

InChI=1S/C17H14O4/c1-21-17(20)14-9-5-8-13(10-14)16(19)11-15(18)12-6-3-2-4-7-12/h2-10H,11H2,1H3

InChI Key

UFQCIQOPGIOJPQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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